molecular formula C24H24ClN3OS2 B2562839 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride CAS No. 1215648-17-1

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride

Cat. No.: B2562839
CAS No.: 1215648-17-1
M. Wt: 470.05
InChI Key: NGZVJBNRQYRUJF-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride is a heterocyclic compound featuring a partially saturated thieno[2,3-c]pyridine core. The structure includes a benzyl group at position 6, a cyano substituent at position 3, and a 3-(ethylthio)benzamide moiety at position 2.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-2-29-19-10-6-9-18(13-19)23(28)26-24-21(14-25)20-11-12-27(16-22(20)30-24)15-17-7-4-3-5-8-17;/h3-10,13H,2,11-12,15-16H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVJBNRQYRUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H24ClN3O3S
  • Molecular Weight : 494.01 g/mol
  • Purity : Typically ≥ 95% .

Research indicates that this compound may interact with various biological targets, particularly within the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been associated with the inhibition of JNK2 and JNK3 kinases. These kinases are critical in regulating cellular responses to stress and inflammation.

Key Findings:

  • Potent Inhibition : The compound exhibits potent inhibitory effects on JNK3 with a pIC50 value of approximately 6.7, indicating a strong affinity for this target .
  • Selectivity : It shows selectivity against other kinases in the MAPK family, such as JNK1 and p38alpha, which suggests potential for reduced side effects in therapeutic applications .

Biological Activity and Therapeutic Applications

The biological activity of this compound may extend to several therapeutic areas:

1. Anti-inflammatory Effects

The inhibition of JNK pathways is linked to anti-inflammatory responses. Compounds that target these pathways can potentially reduce inflammation in various conditions such as arthritis and other inflammatory diseases.

2. Neuroprotective Properties

Given the role of JNK in neuronal apoptosis, this compound might have neuroprotective effects. Research into similar compounds has shown promise in neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Cancer Treatment

The modulation of signaling pathways involved in cell proliferation and survival positions this compound as a candidate for cancer therapy. Its ability to selectively inhibit JNKs can disrupt cancer cell survival mechanisms .

Case Studies

Several studies have explored the effects of similar compounds with structural similarities:

Study ReferenceCompound TestedKey Findings
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amidesPotent inhibitors of JNK2/3; unique binding modes observed via X-ray crystallography.
TAK-385 (a related thieno compound)Demonstrated efficacy as a non-peptide antagonist in clinical settings for hormone-related conditions.

These studies highlight the therapeutic potential and biological relevance of compounds structurally related to this compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from related heterocycles:

Compound Name Core Structure Key Features
Target Compound Tetrahydrothieno[2,3-c]pyridine Partially hydrogenated thiophene fused to pyridine; planar aromatic regions
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine + benzodioxin Oxygen-rich benzodioxin enhances polarity; dimethylamino improves solubility
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines (e.g., compounds 6a–6d) Thienopyrimidine + benzo ring Pyrimidine core offers hydrogen-bonding sites; fused benzo ring increases rigidity
N-(2-Alkyl-4-oxo-tetrahydrobenzothienopyrimidin-3-yl) benzamides (e.g., 11a–d) Tetrahydrobenzothienopyrimidine 4-Oxo group introduces polarity; alkyl chains modulate lipophilicity

Substituent Analysis

Substituents critically influence activity and solubility:

Compound Name Substituents Impact
Target Compound - 6-Benzyl (hydrophobic)
- 3-Cyano (electron-withdrawing)
- 3-(Ethylthio)benzamide (S-alkyl group)
Benzyl enhances membrane permeability; cyano stabilizes the π-system; ethylthio balances lipophilicity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine - 2-Methoxy (polar)
- Dimethylaminomethyl (basic)
Methoxy increases polarity; dimethylamino improves solubility and pH-dependent absorption
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines (e.g., 6a–6d) - Benzoyl/hydrazono (π-conjugated)
- Imino/oxo groups
Hydrazono groups enable tautomerism; oxo groups enhance hydrogen bonding
N-(2-Alkyl-4-oxo-tetrahydrobenzothienopyrimidin-3-yl) benzamides (e.g., 11a–d) - 4-Oxo (polar)
- Chloro/alkyl groups
Chloro substituents increase electronegativity; alkyl chains adjust logP

Key Insight: The target’s 3-cyano group may confer greater metabolic stability compared to methoxy or hydrazono substituents, while the ethylthio moiety offers moderate lipophilicity relative to chloro or alkyl groups .

Physicochemical Properties

Property Target Compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines N-(2-Alkyl-4-oxo-...) Benzamides
Molecular Weight (g/mol) ~480 (estimated) 391.46 ~350–400 ~380–420
LogP (Predicted) ~3.5 (high due to benzyl/ethylthio) ~2.8 (polar benzodioxin) ~2.5–3.0 (varies with substituents) ~3.0–4.0 (alkyl-dependent)
Solubility Moderate (HCl salt improves aqueous solubility) High (polar groups) Low to moderate (rigid core) Low (non-ionizable 4-oxo group)

Key Insight : The hydrochloride salt of the target compound likely improves its solubility compared to neutral analogs like those in , though its logP remains higher than benzodioxin-containing derivatives .

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